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Cat. No.: B15616120 Get Quote

An evaluation of the safety and tolerability of the melanocortin-4 receptor (MC4R) antagonist

(2R,2R)-PF-07258669 has been conducted in a first-in-human, single ascending dose (SAD)

clinical trial. This guide provides a comparative analysis of the safety profile of PF-07258669

versus placebo, based on the available clinical trial data. The information is intended for

researchers, scientists, and drug development professionals.

Overview of (2R,2R)-PF-07258669
(2R,2R)-PF-07258669 is an orally active antagonist of the melanocortin-4 receptor (MC4R), a

G-protein coupled receptor primarily expressed in the brain that is crucial in regulating appetite

and energy expenditure.[1][2] By blocking MC4R signaling, PF-07258669 has the potential to

address conditions characterized by appetite loss, such as anorexia and cachexia.[2][3]

Preclinical studies in aged rats have demonstrated that PF-07258669 can increase food intake

and body weight.[3] The compound has advanced to Phase 1 clinical trials to assess its safety,

tolerability, and pharmacokinetics in humans.[1]

Safety and Tolerability in a Single Ascending Dose
Study
A randomized, placebo-controlled, first-in-human, single ascending oral dose study

(NCT04628793, Study C4541001) was conducted to evaluate the safety and tolerability of PF-

07258669 in healthy adult participants.[4][5] The study assessed single doses ranging from 0.1

mg to 300 mg.[4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15616120?utm_src=pdf-interest
https://www.benchchem.com/product/b15616120?utm_src=pdf-body
https://www.benchchem.com/product/b15616120?utm_src=pdf-body
https://www.benchchem.com/product/b15616120?utm_src=pdf-body
https://www.bioworld.com/articles/687713-pf-07258669-shows-potent-and-selective-preclinical-properties?v=preview
https://pubmed.ncbi.nlm.nih.gov/36802610/
https://pubmed.ncbi.nlm.nih.gov/36802610/
https://www.medchemexpress.com/pf-07258669.html
https://www.medchemexpress.com/pf-07258669.html
https://www.bioworld.com/articles/687713-pf-07258669-shows-potent-and-selective-preclinical-properties?v=preview
https://cdn.pfizer.com/pfizercom/clinical%20trials/csr%20synopsis/C4541001%20Public%20Disclosure%20Synopsis%20.pdf?R3y7ex11acXfqCydo2iKpQqtGPdRq_l3=
https://trial.medpath.com/clinical-trial/a43deef2f7ee0e78/nct04628793-safety-tolerability-pharmacokinetics-pf-07258669
https://cdn.pfizer.com/pfizercom/clinical%20trials/csr%20synopsis/C4541001%20Public%20Disclosure%20Synopsis%20.pdf?R3y7ex11acXfqCydo2iKpQqtGPdRq_l3=
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Summary of Treatment-Emergent Adverse Events
(TEAEs)
Oral administration of single ascending doses of PF-07258669 was found to be safe and well-

tolerated.[4] All treatment-emergent adverse events (TEAEs) reported were of mild severity.[4]

A total of 19 TEAEs were observed in 14 of the 29 study participants.[4] Of these, 7 adverse

events occurred in 6 participants who received the placebo, while 12 adverse events were

reported in 10 participants who received PF-07258669 at doses of 1 mg or higher.[4] No

adverse events were reported in the cohorts receiving less than 1 mg of PF-07258669.[4] The

incidence of adverse events was comparable between the placebo and PF-07258669 groups

(33.3% for placebo and ranging from 16.7% to 50.0% for PF-07258669 ≥1 mg groups).[4]

The most frequently reported adverse event was an increase in blood triglycerides, with two

occurrences in two separate participants.[4] Of the 19 TEAEs, five were considered by the

investigator to be treatment-related: one in the placebo group and four in the PF-07258669

groups.[4]

Adverse Event Category
PF-07258669 (1 mg - 300
mg)

Placebo

Total Participants with TEAEs 10 6

Total Number of TEAEs 12 7

Severity of all TEAEs Mild Mild

Most Frequent TEAE
Increased blood triglycerides

(2 events in 2 participants)
Not Specified

Treatment-Related TEAEs 4 1

Incidence of AEs
16.7% - 50.0% (for doses ≥1

mg)
33.3%

Data from the Clinical Study Report Synopsis for Study C4541001.[4]

No clinically significant abnormal trends were noted in vital signs for participants who received

PF-07258669 when compared to the placebo group.[4] One participant who received a 3 mg
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dose of PF-07258669 experienced a single event of asymptomatic orthostatic hypotension six

hours after dosing.[4]

Experimental Protocols
Single Ascending Dose (SAD) Study Design
(NCT04628793)
This Phase 1 study was a randomized, investigator- and participant-blind, sponsor-open, and

placebo-controlled trial.[4] The primary objective was to assess the safety and tolerability of

single ascending oral doses of PF-07258669 in healthy adult participants.[4][5]

Participants: Up to approximately 24 healthy adults were planned to be enrolled, with a final

count of 29 participants.[4][5] Inclusion criteria required participants to be overtly healthy,

with a Body Mass Index (BMI) between 17.5 and 30.5 kg/m ², and a total body weight greater

than 50 kg.[5]

Dosing: The study was designed with up to three cohorts, each with approximately eight

participants. Each participant was scheduled to go through four treatment periods, receiving

three different doses of PF-07258669 and one dose of placebo. A washout period of at least

7 days was implemented between each treatment period. The dose levels of PF-07258669

ranged from 0.1 mg to 300 mg.[4]

Safety Monitoring: Safety assessments included the monitoring of adverse events, clinical

safety laboratory tests (hematology, clinical chemistry, and urinalysis), vital signs, continuous

cardiac monitoring, 12-lead electrocardiograms (ECGs), respiratory rate, oral body

temperature, physical examinations, and neurological examinations.[4][6]
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Workflow of the Single Ascending Dose (SAD) Clinical Trial.
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Multiple Ascending Dose (MAD) Study Design
(NCT05113940)
A Phase 1, randomized, double-blind, sponsor-open, placebo-controlled study was also

initiated to investigate the safety, tolerability, and pharmacokinetics of multiple ascending oral

doses of PF-07258669 in healthy adult participants.[6][7]

Study Design: Part A of the study focuses on evaluating the safety and pharmacokinetics of

multiple ascending oral doses of PF-07258669. Optional cohorts for healthy adult Japanese

participants and/or older adult participants were also planned. Part B is designed as a 2-

period, fixed-sequence, multiple-dose, open-label investigation into the effect of PF-

07258669 on the pharmacokinetics of midazolam.[6]

Primary Outcome Measures: The primary outcomes for Part A are the number of participants

who experience treatment-emergent adverse events (TEAEs) and the number of participants

with laboratory test abnormalities.[6]
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Mechanism of Action of (2R,2R)-PF-07258669.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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